N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide typically involves multi-step organic reactions. The starting materials might include benzo[d][1,3]dioxole, benzofuran, and m-tolyl derivatives. Key steps in the synthesis could involve:
Formation of the benzo[d][1,3]dioxole-5-carbonyl group: This might be achieved through acylation reactions using appropriate acyl chlorides or anhydrides.
Coupling with benzofuran: This step could involve a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Introduction of the m-tolyloxy group: This might be done through nucleophilic substitution reactions, where m-tolyl alcohol reacts with an appropriate leaving group on the acetamide backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts such as Lewis acids for acylation reactions.
Solvents: Selection of solvents that enhance reaction rates and selectivity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the benzo[d][1,3]dioxole or benzofuran rings.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or alkoxides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups could allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its aromatic and functional group diversity.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(p-tolyloxy)acetamide: A similar compound with a p-tolyl group instead of m-tolyl.
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(phenoxy)acetamide: A compound with a phenoxy group instead of m-tolyloxy.
Uniqueness
The uniqueness of N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(m-tolyloxy)acetamide lies in its specific combination of functional groups and aromatic systems, which might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-15-5-4-6-17(11-15)29-13-22(27)26-23-18-7-2-3-8-19(18)32-25(23)24(28)16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODDFSBDNAKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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